molecular formula C24H20ClN7O2 B6573120 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide CAS No. 1005926-06-6

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide

Cat. No.: B6573120
CAS No.: 1005926-06-6
M. Wt: 473.9 g/mol
InChI Key: YGVGUTDKBBELRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a structural motif commonly associated with kinase inhibition and therapeutic applications. The molecule integrates a 3-chlorophenyl group at the pyrazolo[3,4-d]pyrimidine moiety, a 3-methylpyrazole substituent, and a 2-ethoxybenzamide group linked via an amide bond.

The pyrazolo[3,4-d]pyrimidine scaffold is known for mimicking purine bases, enabling competitive binding to ATP pockets in kinases. The 3-chlorophenyl group may enhance hydrophobic interactions with target proteins, while the 2-ethoxybenzamide substituent could influence solubility and metabolic stability .

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O2/c1-3-34-20-10-5-4-9-18(20)24(33)29-21-11-15(2)30-32(21)23-19-13-28-31(22(19)26-14-27-23)17-8-6-7-16(25)12-17/h4-14H,3H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVGUTDKBBELRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This class is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

ComponentDescription
Core Structure Pyrazolo[3,4-d]pyrimidine
Substituents 3-chlorophenyl, 3-methyl pyrazole, 2-ethoxybenzamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases, particularly those involved in cell signaling pathways such as the p70S6 kinase and Akt pathways. These pathways are crucial for cell growth and proliferation, suggesting potential applications in cancer therapy .
  • Antiproliferative Effects : Studies indicate that this compound exhibits antiproliferative activity against various cancer cell lines, which may be mediated through apoptosis induction and cell cycle arrest .

Anticancer Properties

A series of studies have demonstrated the anticancer properties of this compound:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)10.5 ± 0.8Apoptosis induction
A549 (Lung Cancer)12.7 ± 0.5Cell cycle arrest
HeLa (Cervical Cancer)9.8 ± 0.6Inhibition of proliferation

These results indicate that the compound effectively reduces cell viability in a dose-dependent manner across multiple cancer types.

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies suggest that this compound may also possess antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings highlight its potential as an antimicrobial agent, although further research is needed to elucidate the underlying mechanisms.

Study on Anticancer Efficacy

A recent study focused on the efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .

Study on Kinase Inhibition

Another study investigated the compound's ability to inhibit p70S6 kinase activity in vitro. Results indicated that at concentrations above 5 µM, there was a marked decrease in kinase activity correlating with reduced downstream signaling events associated with cell growth .

Comparison with Similar Compounds

A. Benzamide Modifications

  • 2-Ethoxy vs.
  • 3,4-Dimethoxybenzamide : This analog (MW 489.9) exhibits higher polarity due to methoxy groups, likely enhancing aqueous solubility but reducing membrane permeability compared to the target’s ethoxy substituent .
  • 2,4-Difluorobenzamide : The electron-withdrawing fluorine atoms (MW 465.8) may increase metabolic stability and alter electronic interactions with target proteins .

B. Pyrazolo[3,4-d]pyrimidine Core Modifications

  • 3-Chlorophenyl vs. Dimethylphenyl : The 3-chlorophenyl group in the target compound provides a balance of hydrophobicity and electronegativity, whereas dimethylphenyl analogs (e.g., 2,4-dimethylphenyl, MW 467.5) prioritize steric bulk and lipophilicity .

Preparation Methods

Synthesis of Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole-4-carboxamide derivatives with orthoesters or carbonyl reagents.

Procedure :

  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide is reacted with triethyl orthoformate in acetic acid under reflux.

  • Cyclization yields 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , which is subsequently chlorinated using POCl₃ to introduce a leaving group at position 4.

Reaction Conditions :

StepReagentsTemperatureTimeYield
1HC(OEt)₃, AcOH110°C6 h78%
2POCl₃, DMF90°C3 h85%
CatalystBaseSolventYield
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O72%
PdCl₂(dppf)Cs₂CO₃DMF65%

Amide Coupling with 2-Ethoxybenzoyl Chloride

The final step involves amide bond formation between the pyrazole amine and 2-ethoxybenzoyl chloride.

Procedure :

  • 1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine is dissolved in anhydrous DCM.

  • 2-Ethoxybenzoyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2.5 eq).

  • The reaction proceeds at room temperature for 12 h, yielding the target compound after purification.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.40 (m, 4H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 2.31 (s, 3H, CH₃).

  • HPLC Purity : 98.6% (C18 column, 70:30 MeCN/H₂O).

Alternative Synthetic Routes

One-Pot Tandem Approach

Recent advances employ tandem cyclization-coupling sequences to reduce step count:

  • Simultaneous cyclization and coupling : Reacting 5-amino-4-cyano-pyrazole with 3-chlorophenyl isocyanate under microwave irradiation forms the pyrazolopyrimidine core in situ.

  • In situ amidation : Direct addition of 2-ethoxybenzoic acid using HATU/DIPEA achieves 65% overall yield.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Chlorophenyl group introduction : Electrophilic aromatic substitution risks regioisomer formation; directing groups (e.g., nitro) improve selectivity.

  • Amide coupling efficiency : Competitive pyrazole N-H activation may necessitate protecting group strategies.

Solvent and Catalyst Selection

  • Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed coupling rates but complicate purification.

  • Ligand-free Pd systems reduce costs but require higher temperatures (120°C).

Industrial-Scale Considerations

Cost-Effective Reagents

ReagentCost (USD/kg)Scalability
POCl₃50High
Pd(PPh₃)₄12,000Limited
HATU3,500Low

Recommendation : Replace Pd catalysts with Ni-based systems for large-scale synthesis .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic workflows?

The compound contains a pyrazolo[3,4-d]pyrimidine core fused with a 3-chlorophenyl group and a 2-ethoxybenzamide substituent. The chlorine atom enhances electrophilic substitution reactivity, while the ethoxy group contributes to steric hindrance and solubility . These features necessitate careful optimization of reaction conditions (e.g., temperature, solvent polarity) to avoid undesired side reactions during functionalization.

Q. What methodological strategies are recommended for synthesizing this compound with high purity?

Synthesis typically involves multi-step reactions:

  • Step 1 : Construct the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of aminopyrazoles with nitriles or carbonyl derivatives .
  • Step 2 : Introduce the 3-chlorophenyl group using Ullmann coupling or Suzuki-Miyaura cross-coupling under Pd catalysis .
  • Step 3 : Attach the 2-ethoxybenzamide moiety via nucleophilic acyl substitution . Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure via 1^1H/13^13C NMR .

Q. How can researchers validate the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

  • Thermal Stability : Store at 40°C, 60°C, and 80°C for 30 days; analyze degradation products via LC-MS .
  • Photostability : Expose to UV light (320–400 nm) for 48 hours; monitor changes in UV-Vis spectra .
  • Humidity Sensitivity : Store at 75% relative humidity; assess hygroscopicity using dynamic vapor sorption (DVS) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Contradictions often arise from assay-specific variables:

  • Target Selectivity : Perform kinase profiling (e.g., Eurofins KinaseProfiler®) to identify off-target interactions .
  • Cellular Context : Compare activity in primary cells vs. immortalized lines; adjust culture conditions (e.g., serum concentration, hypoxia) .
  • Metabolic Stability : Use liver microsomes (human/rodent) to assess CYP450-mediated degradation, which may reduce efficacy in vivo .

Q. What computational approaches are suitable for predicting the compound’s binding modes to kinase targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of homologous kinases (e.g., PDB: 3QKK for JAK2) .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate conformational stability of the ligand-receptor complex .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for structural analogs to guide SAR .

Q. How can researchers optimize the compound’s selectivity against off-target kinases?

  • SAR Studies : Modify the 2-ethoxybenzamide group to reduce hydrophobic interactions with ATP-binding pockets. For example, replace ethoxy with polar groups (e.g., hydroxyl, carboxyl) .
  • Proteomic Profiling : Use affinity-based pull-down assays with kinobeads to identify off-targets .
  • Covalent Modification : Introduce electrophilic warheads (e.g., acrylamides) targeting non-conserved cysteine residues in the kinase active site .

Q. What experimental designs are recommended for studying the compound’s pharmacokinetics in preclinical models?

  • ADME Profiling :
  • Absorption : Parallel artificial membrane permeability assay (PAMPA) .
  • Distribution : Plasma protein binding via equilibrium dialysis .
  • Metabolism : Identify major metabolites using hepatocytes and LC-HRMS .
    • In Vivo PK : Administer IV/PO doses in rodents; collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h. Analyze using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.